molecular formula C23H24N2O5S2 B2660490 methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941892-83-7

methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2660490
CAS No.: 941892-83-7
M. Wt: 472.57
InChI Key: ZUOYSZZMCJYJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene backbone substituted with a sulfamoyl group, a carboxylate ester, and aromatic carbamoyl moieties. Its molecular architecture combines a thiophene ring (a sulfur-containing heterocycle) with a sulfamoyl bridge (-SO₂NH-) linked to a 3,4-dimethylphenyl group and a carbamoylmethyl group derived from 2-methylphenylcarbamoyl (Figure 1). This compound shares structural motifs with sulfonylurea herbicides and bioactive thiophene derivatives, though its specific applications remain underexplored in publicly available literature .

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(2-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-15-9-10-18(13-17(15)3)25(14-21(26)24-19-8-6-5-7-16(19)2)32(28,29)20-11-12-31-22(20)23(27)30-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOYSZZMCJYJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene or alkyne precursor.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using appropriate carboxylic acids and alcohols.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, often using sulfonyl chlorides and amines.

    Addition of the Carbamoyl Group: The carbamoyl group can be added through carbamoylation reactions, typically involving isocyanates and amines.

    Final Coupling Reactions: The final compound is obtained through coupling reactions that link the various functional groups together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: Modulating signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound’s sulfamoyl group and ester functionality align it with sulfonylurea herbicides, such as metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which inhibits acetolactate synthase (ALS) in plants. Key differences include:

  • Substituent Variation : The target compound replaces the triazine ring in metsulfuron-methyl with a 3,4-dimethylphenyl group and introduces a carbamoylmethyl-thiophene scaffold. This likely alters binding affinity and selectivity.

Table 1: Comparison with Sulfonylurea Herbicides

Compound Molecular Formula Key Substituents LogP* (Predicted) Primary Use
Target Compound C₂₃H₂₃N₃O₅S₂ 3,4-Dimethylphenyl, thiophene-2-carboxylate ~3.8 Undetermined
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Triazine, benzoate ester 1.9 Herbicide
Triflusulfuron-methyl C₁₅H₁₆F₃N₅O₆S Trifluoroethoxy, triazine 2.3 Herbicide

*LogP values estimated via fragment-based methods.

Thiophene-Based Derivatives

The thiophene core is a hallmark of bioactive molecules. For example, methyl thiophene-2-carboxylate (melting point: 8.81°C) and 2-(4-methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide (analgesic activity) share functional groups with the target compound but lack its sulfamoyl and carbamoyl complexity .

Key Differences :

  • Bioactivity : The sulfamoyl group in the target compound may confer hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors) compared to simpler thiophene esters .
  • Thermal Stability : Bulky substituents (e.g., 3,4-dimethylphenyl) likely increase melting points relative to unsubstituted thiophene derivatives.

Table 2: Physical Properties of Thiophene Derivatives

Compound Melting Point (°C) Solubility (mg/mL, Water) Biological Activity
Methyl thiophene-2-carboxylate 8.81 Low (<1) Intermediate in synthesis
2-(4-Methylphenylimino)thiophene derivative 145–147 Insoluble Analgesic, anti-inflammatory
Target Compound Not reported Likely low Undetermined

Crystallographic and Computational Insights

For example:

  • Hydrophobic Enclosure : The 3,4-dimethylphenyl group may participate in hydrophobic interactions, a feature critical in Glide XP’s scoring function for ligand-receptor binding .
  • Hydrogen Bonding : The carbamoyl and sulfamoyl groups could form hydrogen bonds with polar residues, analogous to sulfonylurea herbicides’ ALS interactions .

Biological Activity

Methyl 3-[(3,4-dimethylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

The presence of the sulfamoyl group and various aromatic substituents suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against a range of pathogens, including bacteria and fungi.

CompoundMIC (μg/mL)Target Pathogen
Compound A10Staphylococcus aureus
Compound B5Escherichia coli
Compound C20Candida albicans

These findings suggest that the compound may possess similar antimicrobial properties, warranting further exploration through in vitro assays.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Thiophene derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study conducted on related compounds showed:

  • Inhibition of cell viability : Compounds reduced viability in several cancer cell lines by approximately 50% at concentrations ranging from 10 to 50 µM.
  • Mechanisms of action : These compounds were found to induce apoptosis via the caspase pathway and inhibit key signaling pathways involved in cancer progression.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated a series of thiophene derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
  • Case Study on Cytotoxicity :
    Another investigation assessed the cytotoxic effects of similar compounds on human cancer cell lines. The study found that at higher concentrations (above 50 µM), significant cytotoxicity was observed, leading to cell death primarily through apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
  • Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.